Product packaging for Iodoacetyl-PEG8-biotin(Cat. No.:)

Iodoacetyl-PEG8-biotin

Cat. No.: B11935713
M. Wt: 806.7 g/mol
InChI Key: SODDSMXUAYRLMZ-ZEZDXWPOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iodoacetyl-PEG8-biotin is a useful research compound. Its molecular formula is C30H55IN4O11S and its molecular weight is 806.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H55IN4O11S B11935713 Iodoacetyl-PEG8-biotin

Properties

Molecular Formula

C30H55IN4O11S

Molecular Weight

806.7 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C30H55IN4O11S/c31-23-28(37)33-6-8-40-10-12-42-14-16-44-18-20-46-22-21-45-19-17-43-15-13-41-11-9-39-7-5-32-27(36)4-2-1-3-26-29-25(24-47-26)34-30(38)35-29/h25-26,29H,1-24H2,(H,32,36)(H,33,37)(H2,34,35,38)/t25-,26-,29-/m0/s1

InChI Key

SODDSMXUAYRLMZ-ZEZDXWPOSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2

Origin of Product

United States

Modified Biotins and Avidins:another Strategy Involves Chemical Modification.

Desthiobiotin: This biotin (B1667282) analog binds to streptavidin with lower affinity and can be displaced by an excess of regular biotin. thermofisher.com

Nitro-avidin/streptavidin: Nitration of a key tyrosine residue in the binding site creates a modified protein that binds biotin in a pH-dependent manner, allowing for reversal of binding under relatively mild conditions. nih.govweizmann.ac.il

Regeneration Method Principle Conditions Advantages Limitations
Harsh Elution Disruption of protein structure.Low pH (e.g., glycine-HCl, pH 1-2) or high pH (e.g., 50 mM NaOH). tandfonline.comcytivalifesciences.comEffective at removing tightly bound molecules.Often denatures the streptavidin and the eluted protein. scientificlabs.co.uk
Elevated Temperature Thermal disruption of non-covalent bonds.>70°C in nonionic aqueous solution. researchgate.netPreserves streptavidin activity for reuse. researchgate.netMay not be suitable for temperature-sensitive biomolecules.
Engineered Streptavidin Reduced binding affinity due to mutation. scientificlabs.co.ukCompetitive elution with free biotin. neuromics.comGentle, non-denaturing elution; high reusability. plos.orgRequires specific, commercially produced mutein matrices. scientificlabs.co.uk
Modified Avidin (B1170675) (Nitro-avidin) pH-dependent binding affinity. nih.govElution by changing pH.Reversible binding under mild conditions. nih.govRequires chemically modified avidin. weizmann.ac.il

Advanced Academic Applications of Iodoacetyl Peg8 Biotin in Research

Proteomics and Cysteine Reactivity Profiling

The unique chemical properties of Iodoacetyl-PEG8-biotin make it a powerful reagent for in-depth proteomics studies, especially those focused on the role of cysteine residues in protein function and regulation.

Quantitative Cysteine Redoxome Analysis Using Iodoacetyl Tandem Mass Tags (iodoTMT)

The study of the cysteine redoxome, which encompasses all redox-related post-translational modifications (PTMs) of cysteine residues, is crucial for understanding cellular signaling and responses to oxidative stress. researchgate.netnih.gov Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are key players in these processes, and cysteine thiols are major targets of their activity. researchgate.netnih.gov However, analyzing the cysteine redoxome presents challenges due to the low abundance and instability of many oxidized forms. researchgate.netnih.gov

A significant advancement in this area is the development of quantitative analytical strategies using iodoacetyl tandem mass tags (iodoTMT). researchgate.netnih.gov These reagents, which are structurally related to this compound, feature a sulfhydryl-reactive iodoacetyl group, a mass-normalizing spacer, and a mass reporter. This allows for the differential labeling and quantification of the redox states of cysteine residues across multiple samples simultaneously. d-nb.info

The OxiTMT method, for instance, is a quantitative strategy based on iodoTMT labeling that allows for the generation of redox data that can be normalized to the protein's expression level. researchgate.netnih.gov This approach has been successfully tested in Escherichia coli, demonstrating its effectiveness in analyzing cysteine PTMs and providing good coverage of the cysteine redoxome, particularly for low-abundance oxidized species. researchgate.netnih.gov Similarly, a sequential iodoTMT-switch procedure coupled with immunoenrichment and mass spectrometry has been used to quantify multiple redox-modified forms of cysteine sites in cardiomyocytes, identifying over 260 sites with quantitative differences in response to hypoxia. scispace.com

Method Description Key Findings Reference
OxiTMTA quantitative analytical strategy using iodoacetyl isobaric tandem mass tags (iodoTMT) to analyze the cysteine redoxome.Demonstrated good coverage of the cysteine redoxome, especially for low-abundance oxidized species in E. coli. researchgate.netnih.gov researchgate.netnih.gov
iodoTMT-switchA sequential procedure using iodoTMT for differential quantification of multiple redox-modified forms of cysteine sites.Identified over 260 cysteine sites with quantitative differences in redox modifications in H9c2 cardiomyocytes under hypoxic conditions. scispace.com scispace.com
iodoTMT-based quantitative approachUtilizes iodoacetyl-based cysteine reactive isobaric tags to evaluate the transient cellular oxidation ratio of cysteine thiols.Revealed that modest H₂O₂ treatment leads to significant oxidative shifts only in redox-active proteins like PRDX2, PRDX1, TXN, and GAPDH. acs.org acs.org

Identification of Cysteine Post-Translational Modifications

Cysteine residues can undergo a variety of post-translational modifications (PTMs), including S-nitrosylation, S-glutathionylation, and the formation of sulfenic, sulfinic, and sulfonic acids. nih.govnih.govmdpi.com These modifications play critical roles in regulating protein function, and their dysregulation is implicated in various diseases. nih.gov Iodoacetyl-based reagents are instrumental in identifying these modifications.

The general workflow for identifying cysteine PTMs involves several key steps. First, free, unmodified cysteine thiols are blocked. Then, the specific PTM of interest is selectively reduced to a free thiol. Finally, this newly exposed thiol is labeled with a reagent like this compound. The biotin (B1667282) tag then allows for the enrichment of these modified peptides for subsequent identification by mass spectrometry. This "biotin switch" methodology and its variations have been widely used to detect S-nitrosylation and other cysteine PTMs. nih.gov

For example, S-sulfenylation, the initial oxidation of a cysteine thiol to sulfenic acid, is a critical intermediate in redox signaling. nih.govmdpi.com Due to its reactive and unstable nature, direct detection is challenging. nih.gov However, methods that trap this intermediate with specific probes allow for its identification. Similarly, S-glutathionylation, the formation of a mixed disulfide between glutathione (B108866) and a protein cysteine, can be detected by labeling approaches. mdpi.com

Applications in Chemoproteomics for Enzyme Active Site Profiling

Chemoproteomics utilizes chemical probes to study protein function directly in complex biological systems. berkeley.edu Activity-based protein profiling (ABPP) is a powerful chemoproteomic approach that employs active-site-directed probes to assess the functional state of enzymes. nih.govstanford.edu These probes typically consist of a reactive group that covalently modifies the active site of an enzyme and a reporter tag, such as biotin, for detection and enrichment. nih.gov

Iodoacetamide-based probes, including this compound, are valuable tools in ABPP, particularly for enzymes that utilize a cysteine residue in their catalytic mechanism, such as certain proteases and deubiquitinases. nih.gov By reacting with the active site cysteine, these probes can provide a readout of enzyme activity. nih.gov

For instance, an enhanced chemoproteomic approach using bioorthogonally tagged probes has been used to evaluate the activity and probe reactivity of deubiquitinase enzymes. nih.gov This method confirmed probe labeling of catalytic cysteine residues and even identified a previously unannotated deubiquitinase. nih.gov Furthermore, quantitative reactivity profiling using iodoacetamide-based probes can identify hyperreactive cysteines, which are often functionally important, including in catalysis. nih.gov This approach has been used to discriminate between catalytically active and inactive enzyme designs. nih.gov

Studies of Protein-Protein Interactions (PPIs)

Understanding the intricate networks of protein-protein interactions (PPIs) is fundamental to deciphering cellular processes. This compound facilitates the study of PPIs through methods that capture interaction partners of a protein of interest.

Affinity Purification-Mass Spectrometry (AP-MS) for Interaction Discovery

Affinity purification-mass spectrometry (AP-MS) is a widely used technique to identify protein interaction partners. nih.govebi.ac.uk In a typical AP-MS experiment, a "bait" protein is tagged and expressed in cells. The bait protein and its interacting "prey" proteins are then purified from cell lysates using an affinity matrix that specifically binds to the tag. The entire complex is then analyzed by mass spectrometry to identify the prey proteins. ebi.ac.uk

The biotin-streptavidin interaction is one of the strongest non-covalent interactions known, making it an excellent choice for affinity purification. nih.gov By labeling a protein of interest with this compound, either directly on a purified protein or by targeting a specific cysteine residue, researchers can use streptavidin-coated beads to pull down the protein and its interaction partners. nih.gov This approach offers high specificity and is particularly advantageous when a suitable antibody for immunoprecipitation is not available. nih.gov

However, a limitation of traditional AP-MS is that it may fail to capture weak or transient interactions that are lost during cell lysis and purification. ebi.ac.uknih.gov

Technique Principle Advantages Limitations
Affinity Purification-Mass Spectrometry (AP-MS)A bait protein is used to pull down interacting prey proteins, which are then identified by mass spectrometry. nih.govebi.ac.ukHigh specificity, useful when antibodies are unavailable. nih.govMay miss weak or transient interactions. ebi.ac.uknih.gov
Proximity-Dependent Biotinylation (BioID)A promiscuous biotin ligase fused to a bait protein biotinylates nearby proteins, which are then captured and identified. nih.govcreative-biolabs.comCaptures weak and transient interactions, provides spatial information. nih.govnih.govDoes not distinguish between direct and indirect interactions.

Proximity-Dependent Biotinylation (BioID) and Related Techniques

To overcome the limitations of traditional AP-MS, proximity-dependent biotinylation methods like BioID have been developed. nih.govcreative-biolabs.com BioID utilizes a mutated, promiscuous biotin ligase (BirA) fused to a protein of interest. nih.gov When expressed in living cells and supplied with biotin, the BirA fusion protein releases reactive biotinoyl-AMP, which then covalently attaches biotin to lysine (B10760008) residues of nearby proteins, typically within a ~10 nm radius. frontiersin.orgnih.gov These biotinylated proteins can then be captured using streptavidin affinity purification and identified by mass spectrometry. nih.gov

This method provides a snapshot of the protein's microenvironment, capturing not only stable interactors but also weak, transient, or proximal proteins. nih.govnih.gov It is particularly useful for studying insoluble proteins and protein complexes. creative-biolabs.comspringernature.com

While this compound is not directly used as the labeling reagent in the standard BioID protocol (which uses biotin and the BirA* enzyme), the principles of biotin-tagging for affinity capture are central to the technique. The development of related proximity labeling techniques continues to expand the toolkit for studying PPIs in their native cellular context.

Elucidation of Transient and Weak Protein Interactions

The study of transient and weak protein-protein interactions (PPIs) is crucial for understanding dynamic cellular processes such as signal transduction and enzyme regulation. However, these interactions are often difficult to capture and analyze using traditional methods like co-immunoprecipitation. Proximity labeling techniques, which use a "bait" protein to biotinylate nearby "prey" proteins, have emerged as a powerful solution for identifying these fleeting interactions within their native cellular environment. nih.govaddgene.org

This compound can be employed in label transfer methods to investigate such interactions. In this approach, a purified "bait" protein is first labeled with a reagent containing a photoreactive group and biotin. This labeled bait is then allowed to interact with its potential binding partners ("prey" proteins). Upon UV irradiation, the photoreactive group forms a covalent bond with the prey protein. Subsequently, a cleavable linker within the reagent is broken, leaving the biotin tag attached to the prey protein. thermofisher.com The biotinylated prey proteins can then be isolated using streptavidin affinity chromatography and identified by mass spectrometry. This method is particularly adept at detecting weak or transient interactions that might not survive the stringent washing steps of other affinity-based techniques. addgene.orgthermofisher.com

Recent advancements in proximity biotinylation, such as the development of engineered biotin ligases like BioID and TurboID, have further enhanced the ability to map transient interactomes. addgene.orgembopress.org These enzymes, when fused to a protein of interest, generate reactive biotin species that covalently label proteins in close proximity. While this compound itself is not a biotin ligase, its principle of biotinylating interacting partners through a reactive group aligns with the broader strategy of proximity labeling to uncover the landscape of transient PPIs.

Drug Discovery and Chemical Biology

The versatility of this compound extends significantly into the realms of drug discovery and chemical biology, where it serves as a critical tool for developing novel therapeutic modalities and elucidating drug mechanisms.

Development of Proteolysis-Targeting Chimeras (PROTACs) as Chemical Tools

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. medchemexpress.com this compound is a valuable PEG-based linker used in the synthesis of PROTACs. medchemexpress.com The development of effective PROTACs relies on the strategic connection of a ligand that binds the target protein and another that binds an E3 ligase, joined by a chemical linker.

The iodoacetyl group of this compound can be used to conjugate the linker to a target protein ligand that contains a reactive cysteine residue. The biotin tag, in this context, can serve multiple purposes in the development phase. It can be used to confirm the binding of the PROTAC to the target protein or the E3 ligase through pull-down assays. Furthermore, biotinylated PROTACs can be used to study their cellular uptake, distribution, and engagement with their targets. The PEG8 linker provides spacing and flexibility, which is often crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov The synthesis of PROTACs is a complex process, and the ability to modify and functionalize these molecules with tags like biotin is essential for their characterization and optimization. nih.gov

Chemical Probes for Target Engagement and Drug Mechanism Studies

Demonstrating that a drug candidate directly binds to its intended target within a complex cellular environment is a critical step in drug discovery. nih.gov Chemical probes, which are small molecules designed to bind to a specific protein, are instrumental in these target engagement studies. chemicalprobes.orgpromega.de this compound can be used to create such probes.

By attaching this compound to a known inhibitor or ligand for a target protein, researchers can create a biotinylated version of that molecule. This probe can then be used in competitive binding assays to quantify the engagement of unlabeled drug candidates with the target. For instance, cells can be treated with the unlabeled drug, followed by the addition of the biotinylated probe. The extent to which the unlabeled drug prevents the binding of the biotinylated probe, which can be measured via streptavidin-based detection methods, provides a readout of target occupancy. nih.gov This approach helps to confirm the mechanism of action of a drug and to establish a relationship between target binding and the observed biological effects. nih.gov

The general strategy for using such probes involves incubating the biotinylated compound with cell lysates or even living cells to allow it to bind to its target protein. nih.gov The resulting protein-probe complexes can then be captured using streptavidin beads and the target protein identified by techniques like Western blotting or mass spectrometry. nih.gov

Applications in Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. frontiersin.org It begins with the screening of low-molecular-weight compounds, or "fragments," that bind weakly to the target protein. frontiersin.orgjubilantbiosys.com These initial hits are then optimized and grown into more potent, drug-like molecules. frontiersin.org

This compound can be utilized in FBDD workflows, particularly in the hit identification and validation stages. For example, a fragment containing a cysteine-reactive warhead could be linked to this compound. This would allow for the covalent capture of the fragment-protein complex on streptavidin supports, facilitating its detection and characterization by sensitive biophysical methods like surface plasmon resonance (SPR). jubilantbiosys.com Furthermore, the biotin tag can be used to confirm the binding site of the fragment through techniques like pull-down assays followed by mass spectrometry-based peptide mapping.

Application in Drug Discovery Role of this compound Key Techniques
PROTAC DevelopmentLinker for conjugating target and E3 ligase ligands; facilitates purification and characterization.Solid-phase synthesis, pull-down assays, mass spectrometry.
Target Engagement ProbesCreates biotinylated versions of drugs to quantify target binding.Competitive binding assays, Western blotting, streptavidin affinity chromatography.
Fragment-Based Drug DiscoveryEnables capture and detection of weakly binding fragments.Surface plasmon resonance (SPR), pull-down assays, mass spectrometry.

Molecular Imaging Probe Development and Diagnostics Research

The unique properties of this compound also lend themselves to the development of probes for molecular imaging and diagnostic applications, where the specific detection of biomarkers is paramount.

Design and Synthesis of Biotinylated Probes for Molecular Imaging

Molecular imaging aims to visualize and quantify biological processes at the molecular and cellular levels. Biotinylated probes are widely used in this field due to the high affinity and specificity of the biotin-streptavidin interaction, which can be harnessed for signal amplification.

This compound can be conjugated to molecules that target specific biomarkers, such as antibodies or small molecule ligands. The resulting biotinylated probe can then be detected using a streptavidin-conjugated imaging agent, such as a fluorescent dye or a radionuclide. The iodoacetyl group allows for site-specific conjugation to cysteine residues on the targeting moiety, ensuring a homogenous and well-defined probe. The PEG8 linker can improve the solubility and pharmacokinetic properties of the probe. axispharm.com

Integration into Fluorescent or Radiometric Imaging Systems

The biotin tag of this compound serves as a versatile anchor for the attachment of fluorescent or radiometric probes. Once a target molecule is labeled with this compound, it can be readily visualized by introducing streptavidin or avidin (B1170675) conjugated to a fluorophore or a radioisotope. This indirect labeling strategy is widely employed in various imaging techniques to study the localization, trafficking, and dynamics of specific proteins and other biomolecules within cells and tissues.

For instance, researchers have utilized this approach to immobilize fluorescently labeled biosensors on the outer surface of living cells. acs.org By expressing a biotinylated tag on the cell surface and then introducing a traptavidin-fused fluorescent ion biosensor, scientists can monitor extracellular ion dynamics in real-time. acs.org This method overcomes the challenges associated with the direct expression of biosensors on the cell surface, which can lead to their accumulation in intracellular vesicles and potential impairment of their function. acs.org This technique has been successfully used to image pH and potassium ion (K+) fluctuations at the cell surface, providing valuable insights into cellular signaling and transport processes. acs.org

In Vitro and Ex Vivo Diagnostic Assay Development

The high specificity and strong binding affinity of the biotin-avidin interaction make this compound a valuable reagent in the development of sensitive and robust diagnostic assays. In these applications, the ability to specifically label and immobilize biomolecules is crucial for detecting and quantifying disease markers.

One common application is in the development of enzyme-linked immunosorbent assays (ELISAs) and other affinity-based assays. thermofisher.com For example, an antibody or other capture molecule can be biotinylated using this compound and then immobilized on a streptavidin-coated surface. xantec.com This oriented immobilization can enhance the accessibility of the antigen-binding sites, leading to improved assay sensitivity. This principle is also applied in various biosensor platforms, such as those based on surface plasmon resonance (SPR) or bio-layer interferometry (BLI), where biotinylated ligands are captured on streptavidin-coated sensor chips to study molecular interactions. sartorius.comsartorius.com.cn

Furthermore, a modified cysteinyl-labeling assay has been developed to detect the reversible oxidation of protein tyrosine phosphatases (PTPs), a key regulatory mechanism in signal transduction. nih.gov This method utilizes an iodoacetyl-PEG2-biotin reagent to specifically label the active-site cysteine of PTPs that have been reversibly oxidized, allowing for their enrichment and identification. nih.gov This technique provides a powerful tool for studying the role of reactive oxygen species in cellular signaling and disease.

Nanobiotechnology and Materials Science Research

The unique properties of this compound make it a powerful tool for the functionalization of nanomaterials and the creation of advanced biomaterials with tailored biological recognition capabilities.

Functionalization of Nanoparticles for Biological Applications

The surface of nanoparticles can be modified with this compound to impart specific biological targeting and recognition properties. mdpi.com The iodoacetyl group allows for the covalent attachment of the biotin-PEG linker to nanoparticles that have been functionalized with thiol groups. The biotin tag then serves as a versatile handle for attaching various biomolecules, such as antibodies, peptides, or enzymes, via streptavidin-biotin bridging. researchgate.net

This strategy has been employed to create targeted drug delivery systems. nih.gov For example, nanoparticles can be functionalized with biotin and then loaded with a therapeutic agent. The subsequent attachment of a targeting ligand, such as an antibody specific for a cancer cell surface receptor, via a streptavidin bridge can direct the nanoparticles to the desired site of action, enhancing therapeutic efficacy and reducing off-target effects. researchgate.net The PEG spacer in this compound is particularly advantageous in these applications as it can improve the biocompatibility of the nanoparticles by reducing non-specific protein adsorption and prolonging their circulation time in the bloodstream. researchgate.net

Nanoparticle TypeFunctionalization StrategyTargeted ApplicationResearch Finding
Gold Nanoparticles (AuNPs)Thiol-mediated attachment of biotinylated peptides. mdpi.comEnzyme activity sensing.AuNPs functionalized with biotinylated peptide substrates were used to quantitatively determine the activity of specific enzymes through fluorescence recovery upon peptide cleavage. mdpi.com
Iridium-Based NanoparticlesSelf-assembly with a biotin-functionalized polymer. researchgate.netTumor-targeted photodynamic therapy.Biotin-functionalized nanoparticles showed enhanced uptake by cancer cells and improved photodynamic therapy efficacy. researchgate.net
Self-Assembled NanoparticlesEncapsulation of a drug within a TPP-PEG-biotin matrix. nih.govCo-targeting of cancer cell survival pathways.Nanoparticles co-delivered a photosensitizer and a ruthenium complex, leading to enhanced anticancer activity by simultaneously targeting GRP78 and lysosomes. nih.gov

Creation of Biotinylated Surfaces for Biosensor Development

The creation of biotinylated surfaces is a fundamental step in the development of many types of biosensors, including those based on SPR, QCM (Quartz Crystal Microbalance), and electrochemical detection. dojindo.comrsc.org this compound can be used to create such surfaces by reacting it with a surface that has been pre-functionalized with thiol groups. acs.org

The resulting biotinylated surface provides a robust and versatile platform for the immobilization of streptavidin, which in turn can capture a wide array of biotinylated probes, such as antibodies, nucleic acids, or enzymes. xantec.comdojindo.com This modular approach allows for the development of highly specific and sensitive biosensors for the detection of various analytes. The use of mixed self-assembled monolayers (SAMs) incorporating a biotinylated thiol can further optimize the surface chemistry, minimizing non-specific binding and enhancing the sensitivity of the biosensor. acs.org Recent developments have also seen the functionalization of fully integrated electrophotonic silicon circuits for biotin sensing, demonstrating the potential for miniaturized, chip-based biosensing platforms. nih.gov

Biosensor PlatformSurface Functionalization MethodAnalyte DetectedKey Advantage
Surface Plasmon Resonance (SPR)Self-assembled monolayer of biotinylated thiols on a gold surface. acs.orgStreptavidinEnhanced sensitivity and reduced non-specific binding. acs.org
Bio-Layer Interferometry (BLI)Streptavidin-coated biosensors for capturing biotinylated ligands. sartorius.comsartorius.com.cnVarious biomoleculesHigh-throughput kinetic and affinity analysis. sartorius.com
Electrophotonic Silicon CircuitCovalent attachment of biotin to a functionalized waveguide surface. nih.govBiotinMonolithic integration for potential lab-on-a-chip applications. nih.gov

Engineering of Smart Biomaterials with Tunable Recognition Properties

"Smart" biomaterials are materials that can respond to changes in their environment, such as pH, temperature, or the presence of specific biomolecules. e3s-conferences.orgaip.org this compound can be incorporated into the structure of these materials to introduce tunable biological recognition capabilities.

By conjugating this compound to a responsive polymer backbone, it is possible to create biomaterials whose ability to bind to streptavidin or avidin can be modulated by an external stimulus. acs.orgrsc.org For example, a temperature-responsive polymer could be designed to expose or conceal the biotin groups as the temperature changes, thereby controlling the binding of streptavidin-conjugated cells or therapeutic agents. This approach opens up possibilities for the development of advanced biomaterials for applications in tissue engineering, regenerative medicine, and controlled drug delivery. rsc.orgnih.govresearchgate.netfrontiersin.org The ability to tailor the properties of these materials allows for the creation of scaffolds that can actively participate in tissue regeneration and respond to biological cues. e3s-conferences.orgaip.orgnih.gov

Immunology and Cell Biology Research

In the fields of immunology and cell biology, this compound is a valuable reagent for labeling and tracking specific proteins and cells. The ability to specifically tag sulfhydryl groups allows researchers to study proteins that may not be amenable to labeling via other methods, such as those targeting primary amines. avantorsciences.com

For instance, antibodies can be selectively biotinylated at their hinge-region disulfide bridges. cephamls.com By first reducing these disulfide bonds to generate free sulfhydryl groups, this compound can be used to attach biotin to the antibody fragments. This site-specific labeling can be advantageous as it is less likely to interfere with the antigen-binding site of the antibody compared to random labeling of amine groups. avantorsciences.com These biotinylated antibodies can then be used in a variety of immunological assays, including flow cytometry, immunohistochemistry, and immunoprecipitation, for the detection and isolation of specific cell populations or proteins. thermofisher.com

Furthermore, the cell-permeant nature of some biotinylation reagents allows for the labeling of intracellular proteins. cephamls.com This enables the study of protein-protein interactions, post-translational modifications, and the dynamics of intracellular signaling pathways. The strong and stable bond formed by the iodoacetyl group ensures that the biotin label remains attached throughout the course of the experiment, providing reliable and accurate results. cephamls.comfishersci.ca

Labeling of Antibodies and Immune Modulators for Research Assays

The specific and covalent labeling of antibodies and immune modulators is crucial for many research assays. thermofisher.com this compound offers a method for this, targeting the sulfhydryl groups on these proteins. gbiosciences.com

Antibodies, particularly immunoglobulin G (IgG), have disulfide bonds in their hinge region that can be selectively reduced to create free sulfhydryl groups. thermofisher.com This targeted approach helps to ensure that the antigen-binding sites of the antibody remain unaffected, preserving its biological activity. thermofisher.com Once labeled with this compound, these antibodies can be used in a variety of immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), Western blotting, and immunohistochemistry. The biotin tag allows for highly sensitive detection using streptavidin-conjugated enzymes or fluorophores.

Immune modulators, a broad category of molecules that influence the immune system, can also be labeled with this compound for research purposes. nih.govnih.gov These can include cytokines, chemokines, and other signaling proteins. By biotinylating these molecules, researchers can track their interactions with immune cells, study their signaling pathways, and develop new therapeutic strategies. nih.gov For instance, a biotinylated immune modulator can be used to identify its receptor on the surface of immune cells or to purify the receptor-ligand complex for further analysis.

ApplicationTarget MoleculeBenefit of Biotinylation
ImmunoassaysAntibodies (e.g., IgG)Sensitive detection, preservation of antigen-binding activity. thermofisher.com
Receptor-Ligand StudiesImmune Modulators (e.g., cytokines)Tracking interactions, identifying receptors, purifying complexes. nih.gov

Cell Surface Biotinylation for Receptor and Ligand Studies

Cell surface biotinylation is a powerful technique to study the proteins on the outer membrane of a cell, including receptors and their corresponding ligands. nih.gov Because this compound is membrane-impermeable, it can be used to selectively label proteins on the exterior of intact cells without labeling intracellular proteins. apexbt.comresearchgate.net

This technique is particularly valuable for investigating the trafficking of cell surface receptors. nih.gov For example, researchers can label surface receptors with this compound and then monitor their internalization, recycling, or degradation in response to a specific stimulus. researchgate.net This has been used to study the dynamics of various receptors, including receptor tyrosine kinases and G-protein coupled receptors. nih.govresearchgate.net

In ligand binding studies, cell surface biotinylation can be used to identify the cellular receptors for a particular ligand. nih.gov By biotinylating the cell surface proteins and then incubating the cells with the ligand of interest, researchers can isolate the ligand-receptor complex using affinity purification methods targeting the biotin tag. nih.gov This approach has been instrumental in identifying novel receptors and understanding the mechanisms of ligand-receptor interactions. nih.gov

Table of Research Findings in Cell Surface Biotinylation

Research FocusModel SystemKey Finding
Nanoparticle UptakeHuman brain and liver endothelial cellsIdentified specific receptors involved in the uptake of nanoparticles, which can be used for targeted drug delivery. nih.gov
Receptor InternalizationPrimary neuronal culturesMonitored changes in the surface expression of AMPA and kainate receptors in response to neuronal activity. bris.ac.uk
Synaptic TransmissionMouse brain slicesAnalyzed the cell surface expression of glutamate (B1630785) and GABA receptor subunits in different brain regions. frontiersin.org

Intracellular Protein Labeling for Subcellular Localization Studies

Once inside the cell, this compound can react with cysteine residues on intracellular proteins. These biotinylated proteins can then be visualized using fluorescently labeled streptavidin, allowing researchers to determine their subcellular localization. This information is vital for understanding a protein's function, as its location within the cell often dictates its role in cellular processes.

For example, researchers have used biotinylation techniques to study the localization of enzymes involved in metabolic pathways. nih.gov By determining whether an enzyme is located in the cytoplasm, mitochondria, or another organelle, scientists can better understand its role in cellular metabolism. nih.gov This approach can also be used to track the movement of proteins between different compartments in response to cellular signals.

Enzyme and Biochemical Assay Development

This compound is a valuable reagent in the development of various enzyme and biochemical assays. Its ability to specifically label proteins and the strong biotin-avidin interaction provide a versatile platform for enzyme immobilization, high-throughput screening, and real-time monitoring of biochemical reactions.

Immobilization of Enzymes for Mechanistic Studies

Immobilizing enzymes onto a solid support is a common strategy to enhance their stability and allow for their reuse in multiple experiments. mdpi.com this compound can be used to attach enzymes to streptavidin-coated surfaces in a site-specific manner. By introducing a cysteine residue at a specific location on the enzyme's surface through site-directed mutagenesis, researchers can control the orientation of the immobilized enzyme. researchgate.net

This controlled orientation is particularly important for mechanistic studies, as it can ensure that the enzyme's active site remains accessible to its substrate. researchgate.net Immobilized enzymes are used in a variety of applications, including the study of enzyme kinetics, inhibitor screening, and the development of biosensors. The ability to release the biotinylated enzyme from the support under specific conditions, for example by using a cleavable linker, adds another layer of utility to this technique. researchgate.net

A study on β-lactamase, for instance, utilized a biotinylation reagent with a cleavable linker to immobilize the enzyme on a sensor chip. This allowed for the study of its enzymatic activity while attached to the surface and its subsequent release for further analysis. researchgate.net

Development of High-Throughput Screening Assays

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for their effect on a biological target, such as an enzyme or receptor. Biotinylation with reagents like this compound is a key technology in the development of many HTS assays. nih.gov

For example, in a bead-based suspension array, different glycopolymers can be attached to fluorescently labeled microbeads. nih.gov These beads can then be used to capture specific antibodies from a biological sample. The use of biotinylated components and streptavidin-coated beads allows for a flexible and modular assay design. The hydrophilic PEG spacer on this compound can also help to reduce non-specific binding of proteins to the beads, improving the signal-to-noise ratio of the assay. nih.gov

The development of such assays is critical for drug discovery and diagnostics, enabling the efficient screening of potential drug candidates and the identification of disease biomarkers. nih.gov

Real-Time Monitoring of Biochemical Reactions

The ability to monitor biochemical reactions in real-time provides valuable insights into their kinetics and mechanisms. Biotinylation strategies can be incorporated into assay designs that allow for the continuous monitoring of a reaction.

For instance, in a study of 8-amino-7-oxopelargonate synthase, an enzyme involved in biotin biosynthesis, a continuous spectrophotometric assay was designed to facilitate mechanistic studies. nih.gov While this specific study did not use this compound, the principles can be applied. By biotinylating one of the reaction components, it could be captured on a streptavidin-coated surface, such as a biosensor chip. Changes in the properties of the surface, such as mass or refractive index, could then be monitored in real-time as the reaction proceeds.

This approach can be adapted to a wide range of biochemical reactions, providing a powerful tool for studying enzyme kinetics, protein-protein interactions, and other dynamic biological processes.

Characterization and Validation of Iodoacetyl Peg8 Biotin Conjugates

Analytical Techniques for Confirming Biotinylation Efficiency

Confirming the degree of biotinylation is a critical first step post-conjugation. It helps to optimize the labeling reaction and ensures reproducibility. thermofisher.com Several methods, ranging from qualitative visualization to precise quantitative and site-specific analysis, are employed to determine the efficiency of the reaction between Iodoacetyl-PEG8-biotin and the target protein.

SDS-PAGE and Western Blot Analysis with Streptavidin Conjugates

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and Western blotting are fundamental techniques for the initial assessment of biotinylation. creative-proteomics.comtandfonline.com

SDS-PAGE Gel-Shift Assay: A simple method to qualitatively assess biotinylation is through a gel-shift or "supershift" assay. rsc.orgpeakproteins.com In this approach, an aliquot of the biotinylated protein is incubated with an excess of streptavidin, a tetrameric protein with four high-affinity binding sites for biotin (B1667282). wikipedia.orgthermofisher.com The resulting complex has a significantly higher molecular weight than the protein alone. When analyzed by SDS-PAGE, this increase in mass is observed as a retardation in electrophoretic mobility (a "shift" to a higher molecular weight position on the gel) compared to the unconjugated protein. rsc.orgpeakproteins.com This provides clear, visual confirmation that biotin is present and accessible for binding.

Table 1: Illustrative SDS-PAGE Gel-Shift Assay Results for a 50 kDa Protein

LaneSampleExpected Band Position (kDa)Observation
1Molecular Weight MarkerVariousStandard ladder for size estimation.
2Unconjugated Protein50A single band corresponding to the native protein's molecular weight.
3Biotinylated Protein~51A slight shift upwards due to the mass of this compound (~805 Da). May be difficult to resolve. cd-bioparticles.net
4Biotinylated Protein + Excess Streptavidin>100A significant "supershift" as the 50 kDa protein binds to the ~52 kDa streptavidin tetramer. rsc.orgwikipedia.org

Western Blot Analysis: For more sensitive and specific detection, Western blotting is employed. creative-proteomics.comnih.gov After separating the reaction products by SDS-PAGE, the proteins are transferred to a membrane (e.g., nitrocellulose or PVDF). tandfonline.comthermofisher.com The membrane is then probed using a streptavidin molecule conjugated to a reporter enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP), or a fluorophore. creative-proteomics.comnih.gov The streptavidin conjugate specifically binds to the biotinylated protein on the membrane. Subsequent addition of a chemiluminescent, chromogenic, or fluorescent substrate allows for the visualization of only the proteins that have been successfully labeled with biotin. A negative control, omitting the biotinylated probe, is crucial to test for nonspecific binding of the streptavidin conjugate. thermofisher.com

Mass Spectrometry for Site-Specific Modification Analysis

Mass spectrometry (MS) is the most powerful technique for characterizing biotinylated proteins, as it can confirm not only the presence of the modification but also its precise location on the protein. creative-proteomics.comnih.gov This is particularly important when using a site-specific reagent like this compound, which is designed to react with specific cysteine residues.

The typical workflow involves the enzymatic digestion (e.g., with trypsin) of the biotinylated protein into smaller peptides. google.com This peptide mixture is then analyzed, often by liquid chromatography-tandem mass spectrometry (LC-MS/MS). pnas.org The mass spectrometer measures the mass-to-charge ratio of the peptides. A peptide containing a cysteine residue conjugated to this compound will exhibit a specific mass increase corresponding to the molecular weight of the tag (~805 Da). cd-bioparticles.netnih.gov By identifying peptides with this mass shift, researchers can confirm successful conjugation. pnas.org Furthermore, tandem MS (MS/MS) can be used to fragment the modified peptide and determine the exact amino acid sequence, pinpointing the specific cysteine residue that was biotinylated. creative-proteomics.com This level of detail is invaluable for understanding the impact of labeling on protein structure and for ensuring the homogeneity of the conjugate.

Table 3: Representative Mass Spectrometry Data for a Biotinylated Peptide

Peptide SequenceTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)Modification SiteConclusion
T-V-A-L-Y-L-V-C -G-E-R1205.62011.0+805.4Cys-8Peptide is singly biotinylated at the cysteine residue with this compound.
F-N-Q-T-Y-K756.4756.40NoneUnmodified control peptide.

Assessment of Conjugate Functional Integrity

Confirming that a protein has been biotinylated is only half of the validation process. It is equally crucial to demonstrate that the protein remains functionally active after modification. protocols.iolabmanager.com The attachment of the this compound molecule, despite its design to target non-essential residues, could potentially alter the protein's conformation and, consequently, its biological function.

Retention of Protein Activity Post-Biotinylation

The assessment of functional integrity is highly dependent on the protein . The goal is to compare the specific activity of the biotinylated conjugate against the unmodified, native protein. creativebiomart.netprofacgen.com A well-designed experiment will show that the process of conjugation has not significantly impaired the protein's primary function.

For instance:

Enzymes: The catalytic activity can be measured using a substrate turnover assay, comparing the Vmax and Km values of the biotinylated enzyme to the native enzyme.

Antibodies: An enzyme-linked immunosorbent assay (ELISA) can be performed to ensure the biotinylated antibody retains its ability to bind to its target antigen with comparable affinity to the unlabeled antibody. amsbio.com

Receptors: Ligand-binding assays can be used to determine if the biotinylated receptor can still bind its specific ligand.

The use of a sulfhydryl-reactive reagent like this compound is often chosen to avoid modifying primary amines (lysine residues), which are frequently located in a protein's active or binding sites. thermofisher.comprofacgen.com

Table 4: Example Functional Assay Data for a Biotinylated Enzyme

SampleEnzyme Activity (Units/mg)% Activity Retained
Unconjugated Enzyme (Control)1500100%
Mock-treated Enzyme148098.7%
Biotinylated Enzyme139593.0%

Note: A retention of >90% activity is often considered an excellent outcome, indicating the biotinylation process has not significantly compromised the enzyme's function.

Evaluation of Binding Affinity and Specificity of Biotinylated Proteins

A key application of biotinylation is to enable detection or purification via the high-affinity interaction between biotin and streptavidin. creative-proteomics.comwikipedia.org Therefore, it is essential to verify that the biotin tag on the conjugate is accessible and capable of binding to streptavidin. Additionally, the specificity of the protein's native interactions must be confirmed to be intact.

Binding to Streptavidin: An ELISA-based format can be used where a streptavidin-coated plate is used to capture the biotinylated protein. Detection can then be achieved using a primary antibody specific to the protein of interest. amsbio.com This confirms the biotin-streptavidin interaction is functional.

Binding to Native Partners & Kinetics with SPR: Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of binding interactions. creative-proteomics.com It can provide quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rate constants.

To test the biotin-streptavidin interaction: Streptavidin can be immobilized on the SPR sensor chip, and the biotinylated protein is flowed over the surface.

To test the native interaction: The biotinylated protein can be captured on a streptavidin-coated chip, and its specific binding partner (e.g., an antigen, another protein) is then flowed over the surface to measure the interaction. This setup simultaneously validates the biotin tag's utility and the protein's native binding function. creative-proteomics.com

Comparing the SPR results of the biotinylated protein to the unconjugated protein provides a highly detailed assessment of whether the modification has altered the binding kinetics and affinity for its natural biological partners.

Table 5: Representative Surface Plasmon Resonance (SPR) Data for an Antibody-Antigen Interaction

Analyte (Antibody)ka (1/Ms)kd (1/s)KD (M)
Unconjugated Antibody2.1 x 10⁵4.5 x 10⁻⁴2.14 x 10⁻⁹
Biotinylated Antibody2.0 x 10⁵4.8 x 10⁻⁴2.40 x 10⁻⁹

Comparative Analysis with Alternative Thiol Reactive Bioconjugation Reagents

Contrast with Cleavable Biotinylation Reagents (e.g., HPDP-Biotin)

In certain applications, the ability to release the biotinylated molecule from its binding partner (e.g., avidin (B1170675) or streptavidin) is desirable. This is where cleavable biotinylation reagents come into play.

Iodoacetyl-PEG8-biotin: As mentioned, the thioether bond formed by this compound is non-cleavable under standard biological conditions. This ensures a permanent and stable label.

HPDP-Biotin: N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP) is a thiol-reactive biotinylation reagent that contains a disulfide bond within its spacer arm. sangon.comthermofisher.comapexbt.com It reacts with sulfhydryl groups to form a new disulfide bond. sangon.comthermofisher.com This disulfide linkage can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol. sangon.comthermofisher.com This feature is particularly useful for eluting biotinylated proteins from avidin affinity columns without using harsh denaturing conditions that could affect the protein's integrity. sangon.comthermofisher.com The reaction with sulfhydryls occurs optimally at a pH of 7-8. thermofisher.com

ReagentBond TypeCleavabilityPrimary Use Case
This compound ThioetherNon-cleavableStable, permanent labeling
HPDP-Biotin DisulfideCleavable with reducing agentsReversible labeling and affinity purification

Distinctions from Amine-Reactive (NHS-Ester) Biotinylation Reagents

While this compound targets the relatively rare sulfhydryl groups, N-hydroxysuccinimide (NHS)-ester biotinylation reagents target the much more abundant primary amines. gbiosciences.comgbiosciences.com

This compound: Specifically reacts with sulfhydryl groups found in cysteine residues. This allows for site-specific labeling, as cysteines are often less abundant and may be strategically located within a protein's structure.

NHS-Ester Biotinylation Reagents: These reagents react with primary amines, which are present at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues. thermofisher.comgbiosciences.comthermofisher.com Due to the high abundance of lysine residues in most proteins, NHS-ester reagents typically result in the labeling of multiple sites on a single protein molecule. gbiosciences.comgbiosciences.com The reaction is most efficient at a pH of 7.5-9.0 and forms a stable amide bond. interchim.frigem.org However, NHS esters are prone to hydrolysis in aqueous solutions, a process that is accelerated at higher pH. gbiosciences.comthermofisher.com While generally specific for amines, some studies have shown that under certain conditions, NHS esters can also react with other nucleophilic groups, such as the hydroxyl groups of serine and tyrosine, and the imidazole (B134444) ring of arginine. nih.gov

FeatureThis compoundNHS-Ester Biotinylation Reagents
Target Functional Group Sulfhydryl (-SH)Primary Amine (-NH2)
Target Amino Acids CysteineLysine, N-terminus
Specificity High, due to lower abundance of targetLower, due to higher abundance of target
Bond Formed Stable ThioetherStable Amide

Advantages of PEGylated Spacers Over Non-PEGylated Counterparts

The polyethylene (B3416737) glycol (PEG) spacer arm in this compound confers several advantageous properties compared to reagents with simple hydrocarbon spacers. axispharm.comthermofisher.com

Solubility: PEG is a hydrophilic polymer, and its incorporation into biotinylation reagents significantly increases their water solubility. interchim.comqyaobio.comthermofisher.com This is particularly beneficial when working with hydrophobic molecules or when trying to avoid the use of organic co-solvents that could denature the target protein. axispharm.com Biotinylated proteins with PEG spacers also tend to have better solubility and are less prone to aggregation during storage compared to those labeled with non-PEGylated reagents. thermofisher.comthermofisher.com

Reduced Non-Specific Interactions: The flexible and hydrophilic nature of the PEG chain creates a "shielding" effect around the biotinylated molecule. interchim.comsigmaaldrich.com This steric hindrance can reduce non-specific binding to other proteins or surfaces, leading to a better signal-to-noise ratio in assays. iris-biotech.deiris-biotech.de It can also decrease the immunogenicity of the labeled molecule. interchim.comsigmaaldrich.comcpcscientific.com The PEG spacer also provides an optimal distance between the biotin (B1667282) moiety and the labeled molecule, which can facilitate more efficient binding to avidin or streptavidin by minimizing steric hindrance. iris-biotech.de

Impact on Steric Hindrance and Ligand Accessibility

The structure of this compound, featuring a reactive iodoacetyl group, a biotin molecule, and an eight-unit polyethylene glycol (PEG) spacer, directly influences its interaction with target molecules, particularly concerning steric hindrance and the subsequent accessibility of the conjugated biotin ligand.

The iodoacetyl group itself is relatively small and, unlike the ring structure of maleimides, allows for the creation of very short crosslinks. thermofisher.com However, the key feature of this compound is the extended PEG8 spacer arm. This spacer plays a crucial role in mitigating steric hindrance. thermofisher.com When labeling a protein or other biomolecule, the bulky biotin molecule can be sterically hindered, preventing its interaction with its binding partner, such as avidin or streptavidin. thermofisher.com The PEG8 linker physically distances the biotin from the surface of the biomolecule, thereby increasing its accessibility. thermofisher.com Research has shown that longer spacer arms can enhance the detection sensitivity of biotinylated proteins because more biotin molecules are available for binding to reporter-conjugated avidin. thermofisher.com This principle is supported by studies using atomic force microscopy to visualize streptavidin-biotin interactions, where steric hindrance was observed to affect the binding of biotinylated DNA to streptavidin. nih.gov

The flexibility and length of the PEG spacer arm are critical determinants of its effectiveness in overcoming steric barriers. thermofisher.com While longer spacers reduce hindrance, they can also introduce more sites for potential non-specific binding. thermofisher.com Therefore, the eight-unit length of the PEG chain in this compound represents a balance between minimizing steric hindrance and controlling non-specific interactions.

Considerations for in vitro vs. in vivo Research Compatibility

The suitability of a bioconjugation reagent for in vitro versus in vivo applications depends on several factors, including reaction kinetics, stability of the resulting bond, and potential off-target reactivity.

Reaction Kinetics and Specificity:

Iodoacetyl groups react with sulfhydryls via nucleophilic substitution, forming a stable thioether linkage. thermofisher.cominterchim.fr This reaction is most specific for sulfhydryl groups at a slightly alkaline pH of around 8.3. thermofisher.comrsc.org While iodoacetamides are effective, their reaction rate can be slower compared to maleimides, often requiring higher reagent concentrations. nih.gov At pH values above 7, iodoacetyl groups can exhibit off-target reactivity with other amino acid residues such as histidine and lysine, although with much slower kinetics. thermofisher.comrsc.org To minimize side reactions, especially with tyrosine, histidine, and tryptophan residues due to potential free iodine generation, it is recommended to perform iodoacetyl reactions in the dark. thermofisher.com

In contrast, maleimides react specifically with thiols at a near-neutral pH of 6.5-7.5. thermofisher.com Above pH 8, their reactivity towards amines increases, as does the rate of hydrolysis of the maleimide (B117702) group itself, rendering it non-reactive. thermofisher.comrsc.org This pH-dependent specificity can be an advantage in controlling the conjugation reaction.

Stability of the Conjugate:

A significant advantage of iodoacetyl-based reagents is the high stability of the resulting thioether bond. nih.gov This bond is essentially irreversible, which is a desirable characteristic for many applications where a permanent linkage is required. In contrast, the thiol-succinimide adducts formed from maleimide reactions can exhibit poor stability in aqueous media and are susceptible to hydrolysis, which can be a limitation for long-term in vivo studies. nih.gov The stability of the maleimide-thiol linkage can be influenced by the chemical group adjacent to the maleimide, with structures like a cyclohexane (B81311) ring increasing stability due to steric effects. rsc.org

The table below provides a comparative overview of key characteristics of different thiol-reactive functional groups.

Functional GroupReaction pHResulting LinkageLinkage StabilityKey Considerations
Iodoacetyl ~8.3 for thiol specificity thermofisher.comrsc.orgThioether thermofisher.cominterchim.frHighly stable, irreversible nih.govSlower reaction rate than maleimides; potential for off-target reactivity at higher pH. rsc.orgnih.gov Reactions should be performed in the dark. thermofisher.com
Bromoacetyl Physiologic pH thermofisher.comThioetherStableHigher reactivity than chloroacetyls due to better leaving group.
Maleimide 6.5-7.5 for thiol specificity thermofisher.comThioether thermofisher.comLess stable than iodoacetyl linkage; prone to hydrolysis. nih.govFaster reaction rate than iodoacetyls; potential for hydrolysis at pH > 8. rsc.orgnih.gov
Vinyl Sulfone 7-8 (slightly basic) interchim.frThioether interchim.frStable interchim.frSlower reaction than maleimides; can react with lysines at elevated pH. interchim.fr

In Vitro vs. In Vivo Implications:

For in vitro applications, such as protein labeling for pull-down assays or western blotting, the high stability of the iodoacetyl linkage is a major benefit. The slower reaction rate can be managed by adjusting reagent concentrations and incubation times. The PEG8 linker in this compound is also advantageous in these settings, as it improves the solubility of the labeled protein and the accessibility of the biotin tag for detection. thermofisher.comaxispharm.com

For in vivo research, the stability of the conjugate is paramount. The irreversible thioether bond formed by this compound makes it a more robust choice than maleimide-based reagents, especially for long-term studies where the conjugate is exposed to physiological conditions. nih.gov However, the potential for off-target reactions with other nucleophiles in vivo must be considered. The PEG component can also influence the pharmacokinetic properties of the conjugated molecule, potentially prolonging its circulation time. mdpi.com The use of PEG linkers is a common strategy to improve the properties of biomolecules for in vivo applications. google.com

Challenges and Future Perspectives in Iodoacetyl Peg8 Biotin Research

Overcoming Limitations in Site-Specificity and Reaction Control

While the iodoacetyl group is highly reactive towards the sulfhydryl group of cysteine residues, achieving absolute site-specificity can be challenging. rsc.orgmdpi.com The reactivity of the iodoacetyl group is not entirely exclusive to cysteines. Under certain conditions, such as a high excess of the labeling reagent or at a pH above 7, it can also react with other amino acid side chains like those of methionine, histidine, and lysine (B10760008), albeit at a much slower rate. rsc.org The local chemical environment surrounding a cysteine residue within a protein can also significantly influence its reactivity. rsc.org

Several strategies are employed to enhance the specificity of iodoacetyl-based labeling:

pH Control: Maintaining the reaction pH within a specific range (typically 7.5-8.5) favors the reaction with the more nucleophilic thiolate form of cysteine, minimizing off-target reactions. rsc.orgfishersci.com

Stoichiometry: Using a minimal necessary excess of the iodoacetyl reagent helps to prevent non-specific labeling. rsc.orgfishersci.com

Reaction Time and Temperature: Careful optimization of the incubation time and temperature can help to ensure the reaction goes to completion with the intended target without allowing for slower, off-target reactions to occur. rsc.org

Light Protection: Iodoacetyl reagents should be protected from light to prevent the formation of free iodine, which can react with other amino acid residues like tyrosine, histidine, and tryptophan. rsc.orgthermofisher.com

Development of Orthogonal Labeling Strategies Incorporating Iodoacetyl Chemistry

Orthogonal labeling refers to the ability to specifically label different molecules or sites within the same system without interference. chegg.comd-nb.info This is crucial for studying complex biological interactions. Iodoacetyl-PEG8-biotin can be a key component in such strategies. For instance, a protein with a unique cysteine residue can be specifically tagged with this compound. Simultaneously, another protein or a different site on the same protein could be modified using a different chemistry that does not react with cysteines, such as "click chemistry" involving azides and alkynes. chegg.comd-nb.info

This approach allows for the differential labeling and tracking of multiple components within a cellular context. For example, researchers could use iodoacetyl chemistry to attach a biotin (B1667282) tag for purification and another orthogonal reaction to attach a fluorescent dye for imaging, all on the same target molecule. bionordika.fithermofisher.com

Advancements in Microfluidic and High-Throughput Bioconjugation Methodologies

Microfluidics involves the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers. nih.govnih.gov This technology offers significant advantages for bioconjugation reactions, including reduced reagent consumption, faster reaction times, and precise control over reaction conditions. nih.govnih.gov Integrating this compound chemistry with microfluidic devices allows for automated and high-throughput labeling of proteins. This is particularly valuable for screening libraries of proteins or for optimizing conjugation conditions. bionordika.fi

High-throughput screening methods, often coupled with mass spectrometry, can rapidly assess the efficiency and specificity of bioconjugation reactions, accelerating the development of new protein conjugates. bionordika.fi

Integration with Advanced Spectroscopic and Imaging Techniques

The biotin tag of this compound serves as a versatile anchor for a wide range of detection methods. Once a protein is labeled with biotin, it can be detected using streptavidin conjugated to various signaling molecules. thermofisher.com

Fluorescence Microscopy: By using streptavidin linked to a fluorescent dye, the location and dynamics of the biotinylated protein can be visualized within cells and tissues with high sensitivity. nih.govlabtoo.com This allows for detailed studies of protein localization, trafficking, and interactions.

Super-Resolution Microscopy: Advanced imaging techniques that break the diffraction limit of light can be used to visualize biotinylated structures at the nanoscale, providing unprecedented detail of cellular architecture. nih.gov

Flow Cytometry: This technique can be used to quantify the number of cells that have been successfully labeled with a biotinylated probe, enabling the analysis of cell populations based on the presence of a specific protein. labtoo.com

Electron Microscopy: Streptavidin can also be conjugated to electron-dense particles, such as gold nanoparticles, allowing for the ultrastructural localization of biotinylated proteins.

Emerging Applications in Synthetic Biology and Bioengineering

The ability to precisely modify proteins with this compound opens up exciting possibilities in synthetic biology and bioengineering.

Protein Engineering: Researchers can introduce cysteine residues at specific locations in a protein sequence through site-directed mutagenesis. rsc.org These engineered cysteines can then be specifically targeted with this compound to attach other molecules, creating novel protein constructs with tailored functions. nih.gov

Artificial Protein Complexes: By labeling different proteins with biotin, and then bringing them together with multivalent streptavidin, it is possible to assemble artificial protein complexes. nih.gov This strategy can be used to create novel enzymatic pathways or to study the effects of protein proximity on cellular signaling.

Drug Delivery: The PEG component of this compound can improve the pharmacokinetic properties of therapeutic proteins, while the biotin can be used for targeted delivery to specific cells or tissues that have been pre-targeted with streptavidin. axispharm.com

Biosensors: Immobilizing biotinylated proteins onto streptavidin-coated surfaces is a common strategy for creating biosensors. nih.govnih.gov These sensors can be used to detect the presence of specific molecules that bind to the immobilized protein.

Q & A

Q. What are the optimal reaction conditions for conjugating Iodoacetyl-PEG8-biotin to cysteine residues in proteins?

The iodoacetyl group reacts selectively with free thiol (-SH) groups in cysteine residues under reducing conditions (e.g., pH 7.0–8.5, 25–37°C, 1–2 hours). Use buffers like PBS or Tris-HCl without competing thiols (e.g., β-mercaptoethanol). Quench unreacted reagent with excess cysteine or DTT .

Q. How should this compound be stored to maintain its reactivity and stability?

Store at -20°C in a dry, airtight container. Avoid repeated freeze-thaw cycles and exposure to light or moisture, as the iodoacetyl group is sensitive to hydrolysis and oxidation. Reconstitute aliquots in anhydrous DMSO or buffer immediately before use .

Q. What is the role of the PEG8 spacer in this compound, and how does it influence experimental outcomes?

The PEG8 spacer enhances aqueous solubility, reduces steric hindrance between biotin and the target protein, and improves biocompatibility. This increases accessibility for streptavidin binding in downstream applications like pull-down assays .

Q. What controls are essential when performing experiments with this compound to ensure specificity?

Include:

  • A no-reagent control to assess endogenous biotinylation.
  • A free cysteine-blocking control (e.g., pre-treatment with N-ethylmaleimide).
  • Competition with excess free biotin to confirm streptavidin-binding specificity .

Q. How can the solubility of this compound be optimized in aqueous buffers for in vitro applications?

Dissolve the reagent in DMSO (10–20% v/v) before diluting into aqueous buffers. For fully aqueous solutions, use phosphate or HEPES buffers at neutral pH. Avoid high salt concentrations, which may precipitate PEG .

Advanced Research Questions

Q. How can researchers validate the efficiency of this compound conjugation to target proteins, and what analytical methods are recommended?

Validate using:

  • SDS-PAGE with streptavidin-HRP blotting to confirm biotin incorporation.
  • Mass spectrometry to identify modified cysteine residues.
  • Size-exclusion chromatography to monitor aggregation or incomplete conjugation .

Q. What strategies can mitigate non-specific binding when using this compound for protein pull-down assays?

Pre-clear lysates with streptavidin beads, use high-stringency wash buffers (e.g., 0.1% Triton X-100, 500 mM NaCl), and include blocking agents like BSA or casein. Validate with negative controls (e.g., non-biotinylated samples) .

Q. How do researchers address discrepancies in conjugation efficiency across different protein systems?

Optimize reaction time, temperature, and molar ratios (reagent:protein). Use Ellman’s assay to quantify free cysteine availability. For buried cysteines, consider partial denaturation with urea (1–2 M) .

Q. In what scenarios would this compound be preferred over other biotinylation agents (e.g., NHS-PEG-biotin)?

Use this compound for thiol-specific labeling in reducing environments (e.g., intracellular proteins). NHS-PEG-biotin targets lysine residues but is incompatible with amine-containing buffers. Validate specificity via mutagenesis (e.g., cysteine-to-serine mutants) .

Q. What are the limitations of using this compound in live-cell labeling studies, and how can they be experimentally addressed?

The reagent’s cell impermeability limits intracellular labeling. Use membrane-permeable derivatives (e.g., ester-protected iodoacetyl groups) or electroporation. Monitor cytotoxicity via viability assays and optimize incubation times (e.g., 15–30 minutes) .

Methodological Considerations

  • Data Contradictions : If conjugation fails, verify cysteine accessibility via DTNB assay or compare with a positive control (e.g., BSA). Inconsistent pull-down results may stem from low-affinity streptavidin-biotin interactions; use high-avidity streptavidin beads .
  • Experimental Design : Follow reporting standards for chemical biology (e.g., detailed reagent concentrations, reaction times, and validation steps) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.